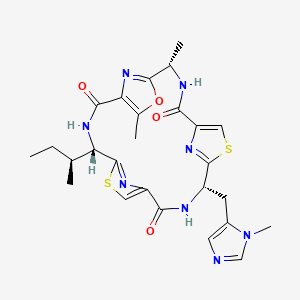
Microcyclamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Microcyclamide, also known as this compound, is a useful research compound. Its molecular formula is C26H30N8O4S2 and its molecular weight is 582.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Introduction to Microcyclamide
This compound is a cyclic hexapeptide produced by certain strains of the cyanobacterium Microcystis aeruginosa. This compound has garnered significant attention due to its diverse biological activities, including cytotoxic effects against various cancer cell lines and potential applications in biomedicine. Understanding the biosynthesis, structure, and applications of this compound is crucial for harnessing its therapeutic potential.
Biosynthesis of this compound
The biosynthesis of this compound involves a ribosomal pathway facilitated by specific biosynthetic gene clusters identified in Microcystis aeruginosa. Research has demonstrated that the genes responsible for this compound production are actively expressed throughout the growth phase of the organism, indicating a stable production mechanism rather than autoinduction seen in other peptide families . The identification of these genes opens avenues for further exploration into the regulation of peptide synthesis and potential genetic engineering applications.
Key Findings on Biosynthesis
- Gene Clusters : The this compound biosynthetic gene cluster includes several open reading frames, some of which have no similarity to known enzymes, suggesting unique biosynthetic pathways .
- Cyclic Structure : The cyclic nature of this compound contributes to its stability and bioactivity, making it an interesting subject for drug development .
Anticancer Activity
This compound has shown promising results in inhibiting the growth of cancer cells. Studies have reported varying degrees of cytotoxicity against different cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) | Observations |
|---|---|---|---|
| This compound GL582 | Molt-4 (T-cell leukemia) | 10 | 20% growth inhibition at 10 µg/mL |
| This compound A | A549 (lung cancer) | Not specified | Potential cytotoxic effects observed |
Research indicates that microcyclamides can induce apoptosis in cancer cells, making them potential candidates for chemotherapy .
Antibacterial Properties
The compound's structure allows it to exert antibacterial effects, particularly against pathogenic bacteria. The mechanisms through which this compound exerts these effects are still under investigation but may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
Biotechnological Applications
The genetic basis for this compound production provides opportunities for biotechnological applications. By manipulating the biosynthetic pathways, researchers can potentially produce modified versions of this compound with enhanced properties or novel compounds altogether .
Pharmaceutical Development
Given its bioactive properties, this compound is being explored for incorporation into drug formulations aimed at treating various diseases, particularly cancers and bacterial infections. The ongoing research into its synthesis and modification could lead to new therapeutic agents with improved efficacy and safety profiles .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer potential of various microcyclamides isolated from Microcystis blooms. These compounds were tested against A549 lung cancer and Molt-4 tumor cell lines, revealing that certain variants exhibited low cytotoxicity while others showed significant inhibition at specific concentrations .
Case Study 2: Biosynthetic Pathway Analysis
Research focused on elucidating the biosynthetic pathway for this compound in Microcystis aeruginosa strains revealed insights into gene expression dynamics during peptide synthesis. This foundational understanding aids in developing strategies for enhancing production yields through genetic engineering techniques .
化学反应分析
Biosynthetic Pathway and Enzymatic Modifications
Microcyclamides are synthesized via a ribosomal pathway involving enzymatic processing . The precursor gene mca encodes a peptide that undergoes:
-
Proteolytic cleavage : Two subtilisin-like proteases excise the core peptide from the precursor protein.
-
Heterocyclization : A conserved domain catalyzes the formation of thiazoline rings from cysteine residues .
-
Oxidation : Thiazoline rings are oxidized to thiazoles, a critical step for bioactivity .
Key Enzymes Identified :
| Enzyme Type | Function | Gene Cluster Reference |
|---|---|---|
| Subtilisin-like protease | Excision of core peptide | mcaA, mcaB |
| Heterocyclase (McbC) | Thiazoline ring formation | mcaC |
| Oxidase | Thiazoline → thiazole oxidation | mcaD |
Acidic Hydrolysis
Treatment of aerucyclamide C (a this compound variant) with trifluoroacetic acid (TFA) and water yields this compound 7806A, revealing structural revisions:
-
Reaction : Cleavage of O-acylated Thr residues under acidic conditions .
-
Outcome : Confirmation of a Thr ammonium moiety instead of a methyl oxazoline ring in the original structure .
Conditions :
| Reagent | Temperature | Time | Product | Yield |
|---|---|---|---|---|
| TFA/H₂O (1:1) | 25°C | 24 h | This compound 7806A | >90% |
Ozonolysis
Ozonolysis of this compound 7806A in dichloromethane followed by acid hydrolysis identifies cysteine-derived thiazole components :
-
Reaction : Ozone cleaves thiazole rings, releasing cysteine residues.
-
Derivatization : Subsequent treatment with 1-fluoro-2,4-dinitrophenyl-5-l-alanine-amide (l-FDAA) confirms cysteine configuration via RP-HPLC .
Enzyme Inhibition
Microcyclamides exhibit mild inhibitory activity against serine proteases:
| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Notes |
|---|---|---|---|
| MZ602 | Chymotrypsin | 75 | No inhibition of trypsin |
| MZ568 | Molt4 cell line | 1.8 | 36% growth inhibition |
Metal Coordination
Cu(II) complexes of microcyclamides demonstrate catalytic activity in hydrolysis reactions (e.g., phosphatase-like behavior) .
Stability and Derivatization
属性
分子式 |
C26H30N8O4S2 |
|---|---|
分子量 |
582.7 g/mol |
IUPAC 名称 |
(4S,11S,18S)-11-[(2S)-butan-2-yl]-4,7-dimethyl-18-[(3-methylimidazol-4-yl)methyl]-6-oxa-13,20-dithia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),7,12(23),14,19(22)-hexaene-2,9,16-trione |
InChI |
InChI=1S/C26H30N8O4S2/c1-6-12(2)19-26-31-18(10-40-26)22(36)29-16(7-15-8-27-11-34(15)5)25-30-17(9-39-25)21(35)28-13(3)24-33-20(14(4)38-24)23(37)32-19/h8-13,16,19H,6-7H2,1-5H3,(H,28,35)(H,29,36)(H,32,37)/t12-,13-,16-,19-/m0/s1 |
InChI 键 |
VJNFZONNMHDIHW-DYIBVVGTSA-N |
手性 SMILES |
CC[C@H](C)[C@H]1C2=NC(=CS2)C(=O)N[C@H](C3=NC(=CS3)C(=O)N[C@H](C4=NC(=C(O4)C)C(=O)N1)C)CC5=CN=CN5C |
规范 SMILES |
CCC(C)C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=C(O4)C)C(=O)N1)C)CC5=CN=CN5C |
同义词 |
microcyclamide microcyclamide 7806A |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















